2-氨基-1,3-苯并恶唑-6-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

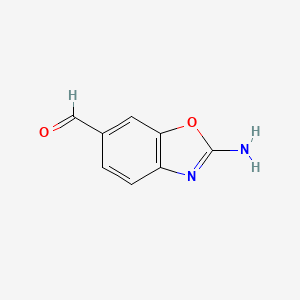

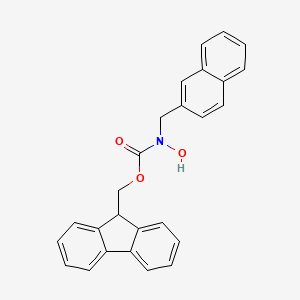

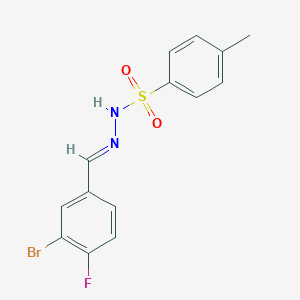

2-Amino-1,3-benzoxazole-6-carbaldehyde is a chemical compound with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 . The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 2-Amino-1,3-benzoxazole-6-carbaldehyde, has been extensively studied. A common method involves a condensation reaction between 2-aminophenol and aldehydes . This reaction can produce 2-aryl benzoxazole derivatives in good yield . Various catalysts and reaction conditions have been explored to optimize the synthesis process .Molecular Structure Analysis

The InChI code for 2-Amino-1,3-benzoxazole-6-carbaldehyde is 1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Benzoxazole derivatives, including 2-Amino-1,3-benzoxazole-6-carbaldehyde, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .Physical And Chemical Properties Analysis

2-Amino-1,3-benzoxazole-6-carbaldehyde has a molecular weight of 162.15 . It is a solid compound that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

Drug Discovery and Development

2-Amino-1,3-benzoxazole-6-carbaldehyde serves as a key starting material in the synthesis of benzoxazole derivatives. These derivatives are extensively studied for their pharmacological properties. They exhibit a broad range of biological activities, including antimicrobial , antifungal , anticancer , antioxidant , and anti-inflammatory effects . This makes them valuable scaffolds in drug discovery, leading to the development of new therapeutic agents.

Green Chemistry

The synthesis of benzoxazole derivatives from 2-Amino-1,3-benzoxazole-6-carbaldehyde can be achieved using eco-friendly pathways. Notably, some synthetic methods exclude the use of transition-metal catalysts, chemical oxidants, or strong acids, which aligns with the principles of green chemistry . This approach minimizes the environmental impact and promotes sustainability in chemical research.

Heterocyclic Chemistry

In heterocyclic chemistry, 2-Amino-1,3-benzoxazole-6-carbaldehyde is a versatile precursor for constructing benzoxazole rings. These rings are a significant class of nitrogen-containing heterocycles that are prevalent in many FDA-approved drugs . The ability to synthesize diverse benzoxazole structures from this compound supports the evolution of medicinal chemistry.

Catalysis

This compound has been used in reactions utilizing various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . These catalysts facilitate the formation of benzoxazole derivatives under different reaction conditions, enhancing the efficiency and selectivity of the synthetic processes.

Synthetic Organic Chemistry

2-Amino-1,3-benzoxazole-6-carbaldehyde is a fundamental building block in synthetic organic chemistry. It allows for the construction of complex molecules through reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . This enables the creation of a wide array of compounds with potential industrial and pharmaceutical applications.

Nanotechnology

In the field of nanotechnology, thin-layered nano h-BN/fl-G films have been applied as active catalysts in the synthesis of benzoxazole derivatives from 2-Amino-1,3-benzoxazole-6-carbaldehyde . This highlights the intersection of organic synthesis with advanced materials science, leading to innovative applications in nanocatalysis.

安全和危害

The safety information for 2-Amino-1,3-benzoxazole-6-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

未来方向

The synthesis and applications of benzoxazole derivatives, including 2-Amino-1,3-benzoxazole-6-carbaldehyde, continue to be areas of active research. Recent advances have focused on developing more efficient synthetic methodologies and exploring the compound’s potential in various biological systems . Future research may continue to explore these areas, as well as investigate the compound’s mechanism of action and potential therapeutic applications.

作用机制

Mode of Action

Benzoxazoles, a class of compounds to which 2-amino-1,3-benzoxazole-6-carbaldehyde belongs, are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzoxazoles have been reported to display antifungal activity, suggesting they may interfere with pathways essential for fungal growth .

Result of Action

Related benzoxazole compounds have been reported to exhibit antifungal activity .

属性

IUPAC Name |

2-amino-1,3-benzoxazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQYLMVOVYMYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-benzoxazole-6-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

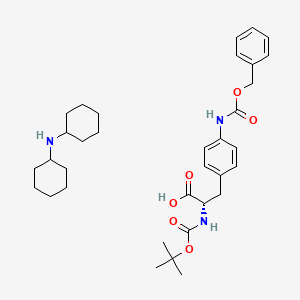

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)

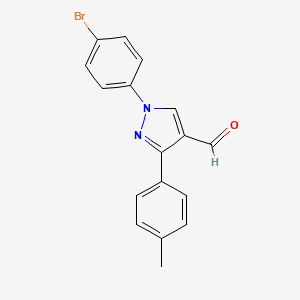

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)